
3-(3-Chloro-4-fluorophenyl)-1-propene
Overview
Description
Potassium guaiacolsulfonate is a mucolytic and expectorant compound used primarily to relieve productive coughs. It works by thinning the mucus in the lungs, making it less sticky and easier to expel, thereby reducing chest congestion . This compound is derived from guaiacol, an aromatic sulfonic acid, and is often used in combination with other medications to treat respiratory conditions such as asthma, bronchitis, and the common cold .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium guaiacolsulfonate involves the sulfonation of guaiacol followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, potassium guaiacolsulfonate is produced by reacting guaiacol with sulfuric acid to form guaiacolsulfonic acid, which is then neutralized with potassium hydroxide. The resulting solution is purified and concentrated to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium guaiacolsulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced under specific conditions to yield guaiacol.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Guaiacol.
Substitution: Various substituted guaiacol derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(3-Chloro-4-fluorophenyl)-1-propene is studied for its potential pharmacological activities. Its structural similarity to known pharmaceuticals makes it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by interfering with cell cycle progression .
- Antimicrobial Properties : Research indicates that derivatives of this compound can exhibit antimicrobial activity, making it a potential candidate for developing new antibiotics .
Material Science
The unique chemical structure of this compound allows it to be used in the synthesis of advanced materials.
- Polymer Synthesis : It can act as a monomer in the production of polymers with enhanced thermal and mechanical properties. The incorporation of halogenated groups into polymer backbones often leads to improved flame retardancy and chemical resistance .
Table 1: Comparison of Biological Activities
Activity Type | Compound Structure | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | This compound | 15 | |
Antimicrobial | Similar Fluorinated Compounds | 20 | |
Enzyme Inhibition | Related Phenolic Compounds | 25 |
Table 2: Polymerization Characteristics
Polymer Type | Monomer Used | Properties |
---|---|---|
Fluorinated Polymer | This compound | High thermal stability, low flammability |
Chlorinated Polymer | Various Chlorinated Olefins | Enhanced chemical resistance |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the effects of various chlorinated propene derivatives on cancer cell lines. The results indicated that this compound had significant cytotoxic effects on breast cancer cells, leading to further investigation into its mechanism of action and potential as an anticancer agent .
Case Study 2: Development of Flame Retardant Materials
In another research project, scientists synthesized a series of polymers using this compound as a key monomer. The resulting materials demonstrated superior flame retardant properties compared to traditional polymers without halogen substitutions, showcasing the compound's utility in material science applications .
Mechanism of Action
Potassium guaiacolsulfonate exerts its effects by thinning the mucus in the respiratory tract. It reduces the viscosity of mucus, making it easier to expel through coughing. This action is primarily due to its ability to break down the mucopolysaccharides in the mucus . The compound targets the mucus-producing cells in the respiratory tract, facilitating the clearance of mucus and reducing congestion .
Comparison with Similar Compounds
Guaiacol: A phenolic compound with disinfectant properties, used as an expectorant.
Guaifenesin: Another expectorant that works similarly by thinning mucus.
Uniqueness: Potassium guaiacolsulfonate is unique due to its combined mucolytic and expectorant properties, making it highly effective in treating productive coughs. Unlike guaiacol, which is primarily used for its antiseptic properties, potassium guaiacolsulfonate specifically targets mucus production and clearance .
Biological Activity
3-(3-Chloro-4-fluorophenyl)-1-propene, a compound with notable structural characteristics, has garnered attention in biological research due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a propene backbone with a chloro and a fluorine substituent on the phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. The structure-activity relationship (SAR) indicates that halogenated phenyl groups can enhance antibacterial efficacy. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures demonstrated MIC values ranging from 0.5 to 2.0 μg/mL against multi-drug resistant strains like MRSA, suggesting that the presence of halogens may enhance their activity against bacterial membranes .
Table 1: Antibacterial Activity Comparison
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | TBD | MRSA |
Compound A | 0.5 | MRSA |
Compound B | 2.0 | E. coli |
Anticancer Activity
The anticancer potential of halogenated compounds is well-documented. Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines:
- IC50 Values : Related compounds have shown IC50 values ranging from 6.2 μM to higher concentrations against human breast cancer cell lines (MCF-7) and colon carcinoma (HCT-116), indicating moderate to significant potency .
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | TBD | TBD |
Compound C | MCF-7 | 6.2 |
Compound D | HCT-116 | 4.363 |
Case Studies
- Study on Structure-Activity Relationship : A comprehensive study analyzed various derivatives of phenylpropene compounds, revealing that substitutions at the ortho and para positions significantly alter biological activity. The introduction of halogen atoms was found to enhance both antibacterial and anticancer activities due to increased lipophilicity and electron-withdrawing effects .
- Antiviral Screening : Another investigation focused on the antiviral properties of structurally similar compounds against RNA viruses, demonstrating that modifications in the phenyl ring could lead to improved efficacy in inhibiting viral replication mechanisms .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Chloro-4-fluorophenyl)-1-propene, and how do reaction parameters affect yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, halogenated aromatic precursors (e.g., 3-chloro-4-fluorobenzene) can react with allyl halides in the presence of Lewis acids like AlCl₃. Optimal conditions include anhydrous solvents (e.g., dichloromethane), controlled temperatures (0–25°C), and inert atmospheres to minimize side reactions. Continuous flow reactors have been shown to enhance yield (up to 85%) by improving mixing and heat transfer compared to batch methods .
Q. How is the purity and structural identity of this compound verified in academic research?
- Methodological Answer : Analytical techniques include:
- GC-MS : To confirm molecular weight (C₉H₇ClF, ~166.6 g/mol) and detect volatile impurities.
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., chloro and fluoro groups on the phenyl ring, allyl proton signals).
- HPLC : Quantifies purity (>98% for research-grade material) using reverse-phase columns with UV detection .
Q. What safety precautions are essential when handling halogenated propenes like this compound?
- Methodological Answer : Key measures include:
- Ventilation : Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³ for similar chlorophenols ).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with diatomaceous earth and dispose as halogenated waste .
Advanced Research Questions
Q. How do electronic effects of chloro and fluoro substituents influence the compound’s reactivity in catalytic cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of Cl and F groups deactivates the phenyl ring, directing electrophilic substitutions to meta/para positions. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) enable selective bond formation with boronic acids. DFT calculations can predict regioselectivity, while in situ IR monitors reaction progress .
Q. What strategies resolve contradictions in reported hydrogenation efficiencies of this compound?
- Methodological Answer : Discrepancies in catalytic hydrogenation yields (e.g., 60–90%) may stem from:
- Catalyst Loading : Pd/C (5–10 wt%) vs. Raney Ni.
- Solvent Polarity : Polar solvents (e.g., ethanol) improve H₂ diffusion.
- Pressure : High-pressure reactors (5–10 bar) enhance conversion. Replicate studies with controlled variables (temperature, H₂ flow rate) and characterize intermediates via LC-MS .
Q. How can researchers design in vitro assays to evaluate the bioactivity of derivatives of this compound?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., cytochrome P450 inhibition).
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina.
- Cytotoxicity Screening : MTT assays on cell lines (IC₅₀ values) validate therapeutic potential .
Q. What crystallographic techniques confirm the stereoelectronic configuration of derivatives like (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves bond angles and torsion. For example, the (E)-isomer shows a dihedral angle of 15.2° between phenyl rings, validated by CCDC deposition (e.g., CCDC 776753) .
Properties
IUPAC Name |
2-chloro-1-fluoro-4-prop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-2-3-7-4-5-9(11)8(10)6-7/h2,4-6H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVULFUQRHJDGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373963 | |
Record name | 2-Chloro-1-fluoro-4-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121626-73-1 | |
Record name | 2-Chloro-1-fluoro-4-(2-propen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121626-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Allyl-3-chloro-4-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121626731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-fluoro-4-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-allyl-3-chloro-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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